molecular formula C17H23N5O B4704410 6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one

6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one

Cat. No.: B4704410
M. Wt: 313.4 g/mol
InChI Key: QQILGROGOLTGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one is a compound of significant interest in medicinal chemistry. It is known for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and AMPK-related kinase 5 (ARK5). These kinases play crucial roles in cell cycle regulation and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one involves several key steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and various aryl/heteroaryl amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can be further modified to enhance their biological activity .

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one involves the inhibition of cyclin-dependent kinases (CDKs) and AMPK-related kinase 5 (ARK5). These kinases are crucial for cell cycle progression and survival. By inhibiting these kinases, the compound induces apoptosis in cancer cells, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one is unique due to its specific structure, which allows it to effectively inhibit multiple kinases involved in cancer progression. Its ability to induce apoptosis at low concentrations makes it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

6-cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-20-8-10-21(11-9-20)17-18-12-14-15(19-17)6-7-22(16(14)23)13-4-2-3-5-13/h6-7,12-13H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQILGROGOLTGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one
Reactant of Route 2
Reactant of Route 2
6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one
Reactant of Route 3
Reactant of Route 3
6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one
Reactant of Route 4
Reactant of Route 4
6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one
Reactant of Route 5
Reactant of Route 5
6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one
Reactant of Route 6
Reactant of Route 6
6-Cyclopentyl-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.